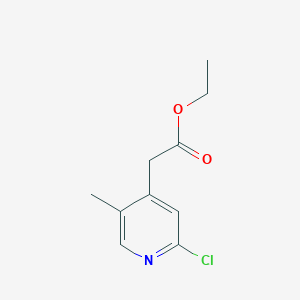
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester typically involves the esterification of 2-chloro-5-methylpyridine-4-acetic acid. One common method is the reaction of 2-chloro-5-methylpyridine-4-acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-chloro-5-methylpyridine-4-acetic acid+ethanolsulfuric acid2-chloro-5-methylpyridine-4-acetic acid ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include 2-amino-5-methylpyridine-4-acetic acid ethyl ester or 2-thio-5-methylpyridine-4-acetic acid ethyl ester.
Hydrolysis: The major product is 2-chloro-5-methylpyridine-4-acetic acid.
Oxidation: The major product is 2-chloro-5-carboxypyridine-4-acetic acid ethyl ester.
科学的研究の応用
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methylpyridine-4-carboxylic acid
- 2-Chloro-5-methylpyridine-4-methanol
- 2-Chloro-5-methylpyridine-4-acetyl chloride
Uniqueness
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of the chloro, methyl, and ester groups provides a distinct chemical profile that can be leveraged in various synthetic and research applications.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(2-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3 |
InChIキー |
XPIDQECNQHEUSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=NC=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















